Thiochroman
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2054-35-5 |
|---|---|
Molecular Formula |
C9H10S |
Molecular Weight |
150.24 g/mol |
IUPAC Name |
3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C9H10S/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 |
InChI Key |
WPWNEKFMGCWNPR-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2SC1 |
Canonical SMILES |
C1CC2=CC=CC=C2SC1 |
Other CAS No. |
2054-35-5 |
Origin of Product |
United States |
Synthetic Methodologies for Thiochroman and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for synthesizing the thiochroman core often rely on fundamental organic reactions, providing foundational routes to these heterocyclic systems.
Cyclization Reactions of Sulfur-Containing Precursors
A primary classical strategy involves the cyclization of precursors already containing the key sulfur atom. A common method is the acid-catalyzed intramolecular cyclocondensation of a thiol and a β-arylthio aldehyde. acgpubs.org This two-step process typically begins with the Michael addition of an arylthiol to an α,β-unsaturated aldehyde to form the β-arylthio aldehyde intermediate, which is then cyclized. acgpubs.org One-pot procedures have also been developed where the arylthio ether is generated in situ followed by electrophilic cyclization. acgpubs.org
Another approach involves the base-catalyzed addition of arylthiols to β-chloropropanoic acid to produce β-arylthiopropanoic acids. These intermediates can then be cyclized, for instance, through microwave irradiation-assisted methods to yield this compound-4-ones in high yields. ijrar.org
Intramolecular Friedel-Crafts Acylation
Intramolecular Friedel-Crafts acylation is a widely used and powerful method for the synthesis of this compound-4-ones, which are key intermediates for various this compound derivatives. nih.govresearchgate.net This reaction involves the cyclization of 3-(phenylthio)propanoic acids or their derivatives. nih.gov The synthesis of these precursors is often achieved through the reaction of thiophenol with β-halopropionic acids or β-butyrolactones. nih.govmdpi.com
The cyclization step typically employs a strong acid or a Lewis acid catalyst. While strong dehydrating agents like sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid can be used, they sometimes result in low yields. nih.govmdpi.com A more effective method often involves converting the carboxylic acid to its acid chloride, followed by intramolecular Friedel-Crafts acylation using a Lewis acid such as aluminum trichloride (B1173362) or tin(IV) chloride. mdpi.com The choice of catalyst can be crucial; for example, the synthesis of thioflavanone from the acid chloride of 3-phenyl-3-(phenylthio)propanoic acid was successful using tin(IV) chloride, whereas other strong acids failed. mdpi.com Research has also explored the use of various Lewis acids like Bi(NTf₂)₃ and metal triflates (M(OTf)₃ where M = Bi, Ga, In) to catalyze the intramolecular Friedel-Crafts acylation of 4-arylbutyric acids to form this compound-4-ones in good yields. ijrar.orgresearchgate.net
The electronic nature of substituents on the aromatic ring of the 3-(arylthio)-propanoic acid precursor can influence the reactivity and yield of the Friedel-Crafts acylation. digitellinc.com
Condensation Reactions
Condensation reactions provide another avenue for the synthesis of this compound derivatives. For instance, the Claisen condensation of This compound-4-one (B147511) with ethyl formate (B1220265) in the presence of sodium methoxide (B1231860) yields 2-hydroxymethylenethis compound-4-one. researchgate.net
A three-component condensation reaction of 4-hydroxythiocoumarin, triethyl orthoformate, and various amines (including primary aliphatic and aromatic amines, α-amino acids, ureas, and carbamates) offers a single-step synthesis of 3-aminomethylene-thiochroman-2,4-diones. tandfonline.com Similarly, the condensation reactions of acetyl derivatives of this compound with acetyl ether can produce thiochromanoylacetones in good yields. tojqi.net
Modern and Catalytic Synthetic Strategies
Contemporary synthetic methods often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance in the construction of the this compound ring system. rsc.org
Transition Metal-Catalyzed Processes
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules like thiochromans under milder conditions and with greater precision. mdpi.com These methods often allow for the use of readily available starting materials and can provide access to a diverse range of substituted this compound derivatives. beilstein-journals.org
Palladium catalysts are particularly prominent in the synthesis of this compound and its derivatives. acs.org One notable example is the palladium-catalyzed carbonylative ring-forming reaction of 2-iodothiophenol (B3069315) with allene (B1206475) and carbon monoxide, which affords this compound-4-one in good to excellent yields with high regioselectivity. tandfonline.com The proposed mechanism involves the regioselective addition of the sulfur of the thiol to the allene, followed by arylpalladium formation, carbon monoxide insertion, intramolecular cyclization, and finally, reductive elimination. tandfonline.com
Another strategy involves the palladium-catalyzed C-S cyclization via C-H functionalization, which provides a direct route to sulfur-containing benzoheterocycles. researchgate.net A concise and efficient cross-coupling strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids using a palladium(II) catalyst system with XPhos as the ligand. acs.org
Table 1: Synthetic Methodologies for this compound Derivatives
| Methodology | Precursors | Reagents/Catalysts | Product Type | References |
|---|---|---|---|---|
| Cyclization of Sulfur-Containing Precursors | Arylthiols and α,β-unsaturated aldehydes | Acid catalysts | Thiochromans | acgpubs.org |
| Intramolecular Friedel-Crafts Acylation | 3-(Phenylthio)propanoic acids | Strong acids (H₂SO₄), Lewis acids (AlCl₃, SnCl₄, Bi(OTf)₃) | This compound-4-ones | ijrar.orgnih.govresearchgate.netmdpi.com |
| Condensation Reaction | 4-Hydroxythiocoumarin, triethyl orthoformate, amines | - | 3-Aminomethylene-thiochroman-2,4-diones | tandfonline.com |
| Palladium-Catalyzed Carbonylative Annulation | 2-Iodothiophenol, allene, carbon monoxide | Palladium catalyst | This compound-4-one | tandfonline.com |
| Palladium-Catalyzed Cross-Coupling | 2-Sulfinyl-thiochromones, arylboronic acids | Palladium(II)/XPhos | 2-Aryl-4H-thiochromen-4-ones | acs.org |
Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequences
A notable method for synthesizing this compound-4-ones involves a rhodium-catalyzed alkyne hydroacylation followed by an intramolecular thio-conjugate addition. researchgate.netox.ac.uk This one-pot, two-component assembly combines β-tert-butylthio-substituted aldehydes with various alkynes. researchgate.netox.ac.uk The reaction proceeds through the formation of a β'-thio-substituted-enone intermediate, which then undergoes a smooth in-situ cyclization to yield the desired this compound-4-one. researchgate.netox.ac.uk This methodology is versatile, accommodating aryl, alkenyl, and alkyl aldehydes, leading to the formation of this compound-4-ones, hexahydro-4H-thiochromen-4-ones, and tetrahydrothiopyran-4-ones, respectively. researchgate.netox.ac.uk Further in-situ oxidation can also be performed to access S,S-dioxide derivatives and unsaturated variants. researchgate.netox.ac.uk
This synthetic strategy has also been reported in the context of synthesizing thioflavanones. mdpi.commdpi.comresearchgate.net
Copper-Catalyzed Conjugate Additions
Copper-catalyzed conjugate addition reactions are a reliable method for carbon-carbon bond formation and have been successfully applied to the synthesis of 2-substituted this compound-4-ones. researchgate.netnsf.gov This approach typically involves the reaction of thiochromones with organometallic reagents in the presence of a copper catalyst. mdpi.comresearchgate.net
One prominent example is the conjugate addition of Grignard reagents to thiochromones. mdpi.comnih.gov This reaction, catalyzed by copper salts, effectively produces 2-alkylthis compound-4-ones and thioflavanones (2-arylthis compound-4-ones). mdpi.comnih.gov The use of trimethylsilyl (B98337) chloride (TMSCl) as an additive and CuCN∙2LiCl as the copper source has been shown to provide optimal yields. mdpi.comnih.gov This method demonstrates broad substrate scope, tolerating a variety of both alkyl and aromatic Grignard reagents. mdpi.comnih.gov
Similarly, lithium dialkylcuprates can undergo conjugate addition to thiochromones to furnish 2-alkylthis compound-4-ones in good yields. mdpi.comresearchgate.net This approach provides an efficient route to these privileged sulfur-containing motifs from common thiochromone (B8434766) substrates. mdpi.com
Table 1: Copper-Catalyzed Conjugate Addition to Thiochromones
| Organometallic Reagent | Catalyst/Additive | Product Type | Yield |
|---|---|---|---|
| Grignard Reagents (Alkyl & Aryl) | CuCN∙2LiCl / TMSCl | 2-Alkyl/Aryl-thiochroman-4-ones | Good to Excellent mdpi.comnih.gov |
| Lithium Dialkylcuprates | - | 2-Alkylthis compound-4-ones | Good mdpi.comresearchgate.net |
Earth-Abundant Metal Catalysis
In the pursuit of more sustainable and cost-effective synthetic methods, the use of earth-abundant 3d transition metals like iron, cobalt, and copper has gained significant traction. beilstein-journals.orgnsf.gov These metals offer a more environmentally benign alternative to precious metals such as palladium and rhodium. beilstein-journals.org While the broader application of earth-abundant metals in this compound synthesis is an emerging area, the principles of catalysis driven by these metals are well-established in other contexts, such as alkene hydroboration. ed.ac.uk The development of catalytic systems based on iron and cobalt, for instance, often involves strategies to activate stable pre-catalysts. nsf.goved.ac.uk The application of these principles to the synthesis of this compound and its derivatives holds promise for future developments in green chemistry. beilstein-journals.org
Copper-Catalyzed Enantioselective Hydroallylation
For the asymmetric synthesis of chiral thiochromanes, copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes has been developed. researchgate.net This method utilizes a copper(I) hydride catalyst, often in conjunction with a chiral ligand such as (R,R)-Ph-BPE, to react 2H-thiochromenes with allylic phosphate (B84403) electrophiles. researchgate.net This atom-economical approach provides access to a range of 4-allyl thiochromanes in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.net This strategy represents a significant advance in the synthesis of enantioenriched thiochromane derivatives. researchgate.netrsc.orgsemanticscholar.org
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. For the synthesis of enantioenriched thiochromanes, a tandem Michael addition–Henry reaction has been successfully employed. nih.govresearchgate.net This reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes is catalyzed by cupreine. nih.govresearchgate.net The process yields chiral 2-aryl-3-nitrothis compound-4-ols with good diastereoselectivities and enantioselectivities. nih.govresearchgate.net Importantly, a single recrystallization can significantly enhance both the diastereomeric excess (up to 98% de) and the enantiomeric excess (up to >99% ee). nih.govresearchgate.net
Another organocatalytic approach involves a domino Michael–Knoevenagel reaction between 2-mercaptobenzaldehydes and Michael acceptors, catalyzed by 9-epi-aminoquinine thiourea (B124793), to produce various this compound adducts in good to excellent yields. beilstein-journals.org
Electrochemical Synthesis
Electrochemical methods offer a unique and often more sustainable approach to organic synthesis. The construction of the this compound framework has been achieved through an electrochemical process involving the cation-pool method. beilstein-journals.org In this approach, a cation pool of methoxycarbenium ions is generated from a thioacetal via anodic oxidation. beilstein-journals.org This cation pool then reacts with 4,4'-disubstituted stilbenes to form the desired this compound structure. beilstein-journals.org This sequential intermolecular cyclization provides the this compound products in moderate to good yields. beilstein-journals.org It is noted that the reaction is not stereospecific concerning the E- and Z-configuration of the starting olefin, resulting in two of the four possible diastereomers. beilstein-journals.org
Microwave-Assisted Cyclization
Microwave-assisted organic synthesis can significantly accelerate reaction times and improve yields. An efficient protocol for the synthesis of 2- and 3-methylthis compound-4-ones utilizes microwave irradiation in a superacid-catalyzed one-pot alkylation and cyclic acylation sequence. nih.govacs.org The reaction employs readily available benzenethiols and either crotonic acid or methacrylic acid in the presence of triflic acid as the catalyst. nih.govacs.org The proposed mechanism involves the formation of a carbenium-carboxonium superelectrophilic species, leading to the cyclized products in good selectivity and yield. nih.govacs.org Microwave assistance has also been applied to the synthesis of polyheterocyclic-fused quinoline-2-thiones via a 6π-electrocyclization in water, showcasing the versatility of this technology in heterocyclic synthesis. rsc.org
Table 2: Summary of Alternative Synthetic Methodologies
| Methodology | Key Reagents/Catalysts | Product Type | Key Features |
|---|---|---|---|
| Organocatalytic Tandem Reaction | Cupreine, 2-mercaptobenzaldehyde, β-nitrostyrene | Chiral 2-aryl-3-nitrothis compound-4-ols | High enantioselectivity after recrystallization nih.govresearchgate.net |
| Electrochemical Synthesis | Thioacetal, 4,4'-disubstituted stilbenes | Thiochromans | Uses cation-pool method beilstein-journals.org |
| Microwave-Assisted Cyclization | Benzenethiol, crotonic/methacrylic acid, triflic acid | 2-/3-Methylthis compound-4-ones | Rapid, superacid-catalyzed nih.govacs.org |
Asymmetric Synthesis of Chiral this compound Derivatives
The demand for enantiomerically pure this compound derivatives, driven by their potential applications in medicinal chemistry, has spurred the development of sophisticated asymmetric synthetic methods. These approaches aim to control the stereochemistry at one or more chiral centers within the this compound framework.
Enantioselective catalysis, utilizing either chiral organocatalysts or metal complexes with chiral ligands, has emerged as a powerful tool for the synthesis of optically active thiochromans. These methods often involve tandem or cascade reactions that construct the heterocyclic ring and install the desired stereocenters in a single, efficient step.
Organocatalysis has been particularly successful in this arena. For instance, a tandem Michael addition-Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes has been effectively catalyzed by cupreine, a Cinchona alkaloid. numberanalytics.comnih.gov This reaction produces 2-aryl-3-nitrothis compound-4-ols with good diastereoselectivities and high enantioselectivities, which can be further enhanced through recrystallization. numberanalytics.comnih.gov Similarly, squaramide-based organocatalysts have been employed in the asymmetric synthesis of thiochromans containing a CF3- and indole-moiety through a Michael-aldol cascade reaction, yielding products with excellent stereoselectivities. researchgate.netacs.org The use of a bifunctional indane catalyst has also enabled the novel asymmetric domino reaction of benzylidenechroman-4-ones and 2-mercaptobenzaldehydes to construct spiro chromanone–this compound complexes with high yields and excellent selectivities. wikipedia.org
Metal-catalyzed approaches have also proven effective. Earth-abundant metal catalysis is a growing field in the asymmetric synthesis of chiral benzoheterocycles, including thiochromans. ethz.ch For example, a diversity-oriented asymmetric catalysis approach using an imidazoline–aminophenol–nickel complex has been demonstrated for the tandem asymmetric Michael/Henry reaction of 2-mercaptobenzaldehydes with β-nitrostyrenes, affording (2S,3R,4R)-2-aryl-3-nitrothis compound-4-ols with high diastereoselectivity and enantiomeric excess. acs.org
Below is a table summarizing selected enantioselective catalytic methods for the synthesis of chiral this compound derivatives.
| Catalyst/Method | Reactants | Product | Yield (%) | ee (%) | dr | Reference |
| Cupreine | 2-Mercaptobenzaldehyde, β-Nitrostyrene | 2-Aryl-3-nitrothis compound-4-ol | up to 86 | up to 99 | up to 98:2 | numberanalytics.comnih.gov |
| Cinchonidine-derived squaramide | 2-Mercaptobenzaldehyde, β-Indole-β-CF3 enone | 2-CF3-2-indole-thiochromane | 83 | 92 | >20:1 | researchgate.netacs.org |
| Bifunctional indane catalyst | Benzylidenechroman-4-one, 2-Mercaptobenzaldehyde | Spiro chromanone–this compound | high | excellent | excellent | wikipedia.org |
| Imidazoline–aminophenol–Ni complex | 2-Mercaptobenzaldehyde, β-Nitrostyrene | (2S,3R,4R)-2-Aryl-3-nitrothis compound-4-ol | up to 99 | 95 | up to 99:1 | acs.org |
Diastereoselective synthesis of thiochromans aims to control the relative stereochemistry of multiple stereocenters. One straightforward approach involves a three-step synthesis starting from chalcones and thiophenol. arkat-usa.orgresearchgate.net This method proceeds via the reduction of the initial conjugate addition product, followed by an Amberlyst-15 catalyzed cyclization to afford cis-2,4-diarylthiochromans in a highly diastereoselective manner. arkat-usa.orgresearchgate.net The cis stereochemistry has been confirmed by X-ray crystallography. arkat-usa.org
Another example of a diastereoselective and enantioselective synthesis is the sulfa-Michael–Michael cascade sequence catalyzed by a cinchona alkaloid-derived catalyst, which yields densely functionalized thiochromans with high diastereoselectivities. arkat-usa.org A triflic acid-catalyzed tandem allylic substitution–cyclization reaction of alcohols with thiophenols also provides a facile route to polysubstituted thiochromans with good diastereoselectivity. acs.org
The following table presents examples of diastereoselective synthetic routes to this compound derivatives.
| Method | Reactants | Product | Overall Yield (%) | Diastereoselectivity | Reference |
| Amberlyst-15 catalyzed cyclization | Chalcones, Thiophenol | cis-2,4-Diarylthiochromans | 36-61 | Highly cis-selective | arkat-usa.orgresearchgate.net |
| Cinchona alkaloid-derived catalyst | Not specified | Densely functionalized thiochromans | Not specified | High | arkat-usa.org |
| Triflic acid-catalyzed tandem reaction | Alcohols, Thiophenols | Polysubstituted thiochromans | up to 71 | Good | acs.org |
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. numberanalytics.comwikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. While the maximum theoretical yield for the resolved product is 50%, dynamic kinetic resolution (DKR) can overcome this limitation by combining kinetic resolution with in-situ racemization of the slower-reacting enantiomer, potentially affording a single enantiomer in up to 100% theoretical yield. beilstein-journals.orgmdpi.com
In the context of this compound synthesis, a dynamic kinetic resolution pathway has been proposed in a Michael–retro-Michael–Michael–Michael reaction cascade to explain the high stereoselectivity observed in certain organocatalyzed syntheses of thiochromans. beilstein-journals.org Enzymatic resolution has also been applied, for example, in the resolution of racemic 4-hydroxythiochromanes or 4-acyloxythiochromanes. numberanalytics.com Fungi have been used in the biotransformation of This compound-4-ol (B1596091), yielding this compound-4-one and recovering the unreacted (R)-alcohol with high enantiomeric purity. mdpi.com
Diastereoselective Synthetic Routes
Synthesis of Specific this compound Analogues and Oxidation States
This compound-4-ones are a key subclass of thiochromans and serve as important intermediates for the synthesis of more complex derivatives. A common synthetic route involves the reaction of thiophenol with β-halopropionic acids or their equivalents to form 3-(phenylthio)propanoic acids, which then undergo intramolecular Friedel-Crafts acylation to yield this compound-4-ones. nih.gov Catalysts such as sulfuric acid or methanesulfonic acid are often used for the cyclization step. nih.govresearchgate.net An alternative one-step method involves the direct reaction of α,β-unsaturated acids with thiophenol in the presence of methanesulfonic acid, although yields can be low. nih.gov Thioflavanones (2-phenylthis compound-4-ones) can be prepared from the acid chloride of 3-phenyl-3-(phenylthio)propanoic acid using tin(IV) chloride as a Lewis acid catalyst. researchgate.net
A variety of substituted this compound-4-one derivatives have been synthesized and evaluated for their biological activities. jst.go.jp For example, various derivatives have been prepared and tested for their antifungal properties. jst.go.jp
The following table summarizes some synthetic methods for this compound-4-one derivatives.
| Method | Reactants | Product | Yield (%) | Reference |
| Intramolecular Friedel-Crafts acylation | 3-(Phenylthio)propanoic acids | This compound-4-ones | Moderate | nih.gov |
| Tin(IV) chloride catalyzed cyclization | 3-Phenyl-3-(phenylthio)propanoyl chloride | Thioflavanone | Moderate | researchgate.net |
| Reaction with primary/secondary amines | Substituted 6-(3-bromopropoxy)-2-(4-(trifluoromethyl)phenyl)-2,3-dihydrothiochromen-4-one | N-substituted this compound-4-one derivatives | up to 58.3 | jst.go.jp |
| Cross-coupling reaction | 2-Sulfinyl-thiochromones, Arylboronic acids | 2-Aryl-4H-thiochromen-4-ones | Moderate to good | acs.org |
Thiochromenes, the unsaturated analogues of thiochromans, are also important heterocyclic scaffolds. A highly enantioselective synthesis of chiral 2-substituted thiochromenes has been developed via a tandem Michael-aldol reaction of α,β-unsaturated aldehydes with 2-mercaptobenzaldehydes, promoted by (S)-diphenylprolinol silyl (B83357) ether. acs.orgbeilstein-journals.org This method provides one-pot access to synthetically useful chiral thiochromenes in high yields and enantioselectivities. acs.orgbeilstein-journals.org
Palladium-catalyzed cyclization has been used to synthesize fused triazolo[4,5-d]thiochromene derivatives. rsc.org Additionally, various other methods for the synthesis of chromene and by extension, thiochromene derivatives have been reviewed, highlighting the use of different catalysts and reaction conditions to achieve a diverse range of products. researchgate.netsemanticscholar.orguobaghdad.edu.iq
This compound Sulfoxides and Sulfones
The oxidation of the sulfur atom in the this compound ring system to form the corresponding sulfoxides and sulfones represents a key transformation for diversifying the chemical properties and biological activities of these scaffolds. Various oxidizing agents and conditions have been employed to achieve this conversion, often with good chemo- and stereoselectivity.
A common method for the synthesis of this compound-4-one sulfoxides and sulfones involves the use of dimethyldioxirane (B1199080) (DMD). The oxidation of this compound-4-ones with DMD can selectively produce the corresponding sulfoxides or further oxidize them to sulfones. researchgate.net An interesting reactivity pattern has been observed in the DMD oxidation of 1-thiochromones, where the intermediate sulfoxides were found to be more reactive towards the electrophilic oxidizing agent than the initial sulfides. researchgate.net This reactivity can be influenced by the solvent, with higher sulfoxide-to-sulfone ratios observed in solvents with greater hydrogen-bond-donating capacity. researchgate.net
Hydrogen peroxide in glacial acetic acid is another effective reagent for this transformation, successfully converting 3-benzyl-4H-1-thiochromen-4-ones to their 1,1-dioxide (sulfone) derivatives. researchgate.net Furthermore, the oxidation of (E)-3-arylidene-1-thiochroman-4-ones with DMD yields the corresponding sulfones chemoselectively, without epoxidation of the exocyclic double bond. researchgate.net
In the context of developing biologically active agents, this compound-4-one derivatives bearing a vinyl sulfone moiety have been synthesized and shown to possess significant antileishmanial activity. rsc.orgnih.gov These syntheses highlight the importance of the sulfone group for biological function. The oxidation step is also applied to other complex this compound derivatives, such as those fused with carbohydrates, to enhance molecular diversity for biological screening. rsc.orgresearchgate.net For instance, carbohydrate-derived thiochromans have been readily oxidized to both sulfoxides and sulfones. researchgate.netresearchgate.net
Research has also focused on the synthesis of 3-(methylsulfinyl)-2,3-dihydro-4H-benzothiopyran-4-ones as a mixture of diastereoisomers, which can subsequently undergo elimination to form thioflavones. researchgate.net The stereochemical aspects of sulfoxidation are influenced by substituents on the this compound ring, although sometimes with only minor differentiation. researchgate.net
Table 1: Synthesis of this compound Sulfoxides and Sulfones
| Starting Material | Reagent(s) | Product | Research Focus | Reference(s) |
|---|---|---|---|---|
| This compound-4-ones | Dimethyldioxirane (DMD) | This compound-4-one sulfoxides and/or sulfones | Study of oxidation reactivity and selectivity | researchgate.net |
| (E)-3-Arylidene-1-thiochroman-4-ones | Dimethyldioxirane (DMD) | (E)-3-Arylidene-1-thiochroman-4-one sulfones | Chemoselective sulfone synthesis | researchgate.net |
| 3-Benzyl-4H-1-thiochromen-4-ones | Hydrogen peroxide / Glacial acetic acid | 3-Benzyl-4H-1-thiochromen-4-one-1,1-dioxides | Synthesis of sulfone derivatives | researchgate.net |
| Carbohydrate-fused thiochromans | Oxidizing agents | Carbohydrate-fused this compound sulfoxides and sulfones | Expansion of molecular diversity for biological evaluation | rsc.orgresearchgate.netresearchgate.net |
| This compound-4-one derivatives | Multistep synthesis including oxidation | This compound-4-one vinyl sulfones | Development of antileishmanial agents | rsc.orgnih.gov |
Carbohydrate-Fused this compound Derivatives
The synthesis of thiochromans fused with carbohydrate moieties has emerged as a significant strategy for creating novel, stereochemically complex molecules with potential therapeutic applications. This approach utilizes the inherent chirality of sugars to direct the stereoselective formation of the this compound ring system.
A prominent and efficient method for the diastereoselective synthesis of carbohydrate-based thiochromans involves an intramolecular cyclization. tandfonline.com The process begins with the nucleophilic displacement of a side-chain iodo substituent in 2-deoxy-2-C-iodomethyl glucosides using various thiophenolate ions. This is followed by an intramolecular C-glycoside formation, often promoted by a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), to construct the fused this compound ring. researchgate.netresearchgate.nettandfonline.com
A key finding in this area is that the stereochemistry of the starting carbohydrate dictates the final stereochemistry of the this compound product. tandfonline.comresearchgate.net For example, starting from glycosyl iodoacetate substrates leads to 1α,2α-aryl-C-glycoside-type thiochromans, while mannosyl iodoacetate substrates yield 1β,2β−aryl-C-mannoside-type thiochromans as pure isomers. tandfonline.com This stereocontrol is attributed to the formation of an intermediate oxocarbenium ion, where the orientation of substituents on the pyranose ring guides the intramolecular attack of the arylthiol moiety. tandfonline.com
These synthetic strategies have been employed to generate libraries of compounds for biological evaluation, particularly for antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. rsc.orguj.ac.za Researchers have synthesized series of these derivatives to investigate how factors such as alkyl substituents on the aromatic ring and the stereochemistry of the sugar component influence biological efficacy. rsc.orguj.ac.za Following the creation of the core this compound structure, the sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, further expanding the molecular diversity of the synthesized compounds. researchgate.netresearchgate.net More recently, efforts have extended to the synthesis of novel sulfoximine-type carbohydrate-derived this compound derivatives, where the configuration at the sulfur atom was found to be crucial for antiplasmodial activity. researchgate.netresearchgate.net
Table 2: Synthesis of Carbohydrate-Fused this compound Derivatives
| Starting Material | Key Reaction Steps | Product Type | Research Focus | Reference(s) |
|---|---|---|---|---|
| 2-Deoxy-2-C-iodomethyl glucosides and Thiophenols | Nucleophilic displacement; Intramolecular C-glycoside formation | 1α,2α-Aryl-C-glycoside-type thiochromans | Diastereoselective synthesis protocol | researchgate.netresearchgate.nettandfonline.com |
| Mannosyl iodoacetate substrates and Thiophenols | Nucleophilic displacement; Intramolecular C-glycoside formation | 1β,2β−Aryl-C-mannoside-type thiochromans | Stereocontrol based on carbohydrate precursor | tandfonline.com |
| Galactal | Multi-step conversion to this compound precursor; Cyclization | Galactose-derived fused thiochromans | Investigating stereochemistry and substituent effects on antimalarial activity | uj.ac.za |
| Carbohydrate-derived this compound sulfones | Sulfoximine formation | Sulfoximine-type carbohydrate-derived thiochromans | Investigating isosteric replacement on biological activity | researchgate.netresearchgate.net |
Spiropyrrolidines Incorporating this compound-4-one Scaffolds
The synthesis of complex heterocyclic systems containing a this compound-4-one core fused to a pyrrolidine (B122466) ring in a spirocyclic fashion has been achieved primarily through multicomponent reactions (MCRs), particularly [3+2] cycloaddition reactions. mdpi.com This approach allows for the efficient, one-pot construction of structurally diverse molecules from simple starting materials.
A general and effective method involves the reaction of an arylidene this compound-4-one (acting as the dipolarophile), a sarcosine (B1681465) or glycine (B1666218) ethyl ester (as the azomethine ylide precursor), and a cyclic 1,2-diketone, such as an isatin (B1672199) derivative or acenaphthenequinone. mdpi.comresearchgate.net The reaction proceeds via the in situ generation of an azomethine ylide from the amino acid ester, which then undergoes a 1,3-dipolar cycloaddition with the exocyclic double bond of the arylidene this compound-4-one. mdpi.com
These MCRs have been shown to be highly regio- and stereoselective, often yielding the exo-diastereoisomer as the sole detectable product in good to excellent yields. mdpi.com The reaction conditions are typically straightforward, involving refluxing the components in a suitable solvent like acetonitrile. researchgate.net The methodology is robust, tolerating a variety of substituents on both the arylidene group and the isatin moiety, including electron-donating and electron-withdrawing groups. mdpi.commdpi.com
The primary motivation for synthesizing these spiro-pyrrolidines tethered to a this compound-4-one scaffold is the exploration of their pharmacological potential. nih.gov Numerous synthesized compounds from this class have been characterized by spectroscopic methods and, in several cases, by single-crystal X-ray diffraction to unequivocally confirm their stereochemistry. mdpi.comresearchgate.net These spiro compounds, particularly spirooxindolopyrrolidine-thiochroman-4-one hybrids, have been evaluated for their antimicrobial properties. rsc.orgmdpi.com
Table 3: Synthesis of Spiropyrrolidines Incorporating this compound-4-one
| This compound Component | Other Reactants | Reaction Type | Product Scaffold | Research Focus | Reference(s) |
|---|---|---|---|---|---|
| Arylidene this compound-4-ones | Isatin derivatives, Glycine ethyl ester | [3+2] Cycloaddition (MCR) | Spiro[oxindole-pyrrolidine]-thiochroman-4-one | Synthesis and characterization of novel N-heterocycles | mdpi.comresearchgate.net |
| Arylidene this compound-4-ones | Acenaphthenequinone, Glycine ethyl ester | [3+2] Cycloaddition (MCR) | Spiro[acenaphthylene-pyrrolidine]-thiochroman-4-one | Synthesis and antimicrobial evaluation | mdpi.comresearchgate.net |
| (E)-3-arylidene-thiochroman-4-ones | Isatin, Sarcosine | 1,3-Dipolar cycloaddition | Spirooxindolopyrrolidine-thiochroman-4-one | Synthesis and antibacterial/antifungal screening | rsc.orgnih.gov |
| Arylidene hydantoins | Isatins, this compound-4-one precursor (indirectly) | [3+2] Cycloaddition (MCR) | Dispiropyrrolidine-engrafted hydantoin (B18101) scaffolds (related structures) | Synthesis of complex spiro systems | mdpi.com |
Chemical Reactivity and Transformation Mechanisms of Thiochroman Systems
Electrophilic and Nucleophilic Substitution Reactions
The thiochroman ring system is susceptible to electrophilic substitution on the aromatic ring, with the position of substitution being directed by the activating effect of the sulfur atom and the substitution pattern of the benzene (B151609) ring. Friedel-Crafts acylation, for instance, typically occurs at the 6-position due to the para-directing effect of the sulfur atom. Studies have shown that in the presence of a Lewis acid catalyst like aluminum chloride, this compound reacts with acylating agents to yield 6-acylthiochromans.
Nucleophilic substitution reactions on the this compound core are less common on the aromatic ring itself unless it is activated by electron-withdrawing groups. However, the positions adjacent to the sulfur atom (the α-positions) can be susceptible to nucleophilic attack after appropriate functionalization.
Oxidation Reactions of the this compound Sulfur Atom
The sulfur atom in the this compound ring is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone, which significantly alters the chemical and physical properties of the molecule. The oxidation state of the sulfur atom influences the stereochemistry of the resulting molecule, with the potential for creating chiral sulfoxides.
Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. The controlled oxidation to the sulfoxide level can be challenging, as over-oxidation to the sulfone is a common side reaction. The choice of oxidant and reaction conditions is therefore critical to achieve selectivity.
| Oxidizing Agent | Product | Reference |
| Hydrogen Peroxide | This compound-1-oxide, this compound-1,1-dioxide | |
| m-CPBA | This compound-1-oxide, this compound-1,1-dioxide | |
| Sodium Periodate | This compound-1-oxide |
Ring Rearrangements and Contractions
This compound systems can undergo ring rearrangements and contractions under specific reaction conditions. One notable example is the Sommelet–Hauser rearrangement. This reaction involves the rearrangement of a sulfonium (B1226848) ylide, which can be generated from a this compound derivative. For instance, S-benzylthiochromanium salts can rearrange to form new C-C bonds.
Ring contraction of the six-membered heterocyclic ring to a five-membered thiophene (B33073) derivative can also occur, often promoted by strong bases or photolytic conditions. These reactions typically proceed through the formation of reactive intermediates.
Addition Reactions (e.g., Michael Addition)
While this compound itself does not directly participate as a Michael donor or acceptor, its derivatives can be involved in Michael addition reactions. For example, a This compound-4-one (B147511) can act as a precursor to an α,β-unsaturated ketone, which can then serve as a Michael acceptor. This allows for the introduction of a wide range of nucleophiles at the β-position, leading to the formation of more complex structures.
Cascade and Tandem Reactions
One example involves an intramolecular cascade reaction of a this compound derivative bearing a pendant nucleophile. Upon activation, this can lead to the formation of a new ring system fused to the this compound core. Such strategies are highly valuable in the synthesis of natural products and other biologically active molecules.
Functionalization Strategies for the this compound Core
A variety of strategies have been developed to functionalize the this compound core at different positions.
C2-Position: Lithiation at the C2 position, adjacent to the sulfur atom, can be achieved using a strong base like n-butyllithium. The resulting organolithium species can then be quenched with various electrophiles to introduce substituents at this position.
C4-Position: The C4-position is commonly functionalized starting from this compound-4-one. The ketone can be converted to an enolate and reacted with electrophiles, or it can undergo addition reactions with organometallic reagents.
Aromatic Ring: As mentioned earlier, electrophilic aromatic substitution allows for functionalization of the benzene ring, primarily at the 6-position. Directed ortho-metalation (DoM) strategies can also be employed to introduce substituents at the 5- or 7-positions by using a directing group.
These functionalization strategies provide access to a wide array of this compound derivatives with diverse substitution patterns, which is essential for tuning their properties for specific applications.
Structure Activity Relationship Sar Studies of Thiochroman Analogs
SAR of Thiochroman-4-one (B147511) Analogs
This compound-4-one, a key derivative of this compound, serves as a versatile starting point for the synthesis of various biologically active molecules. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antifungal, antibacterial, and antileishmanial activities. researchgate.netnih.gov
The anti-proliferative activity of this compound-4-one derivatives has been evaluated against several cancer cell lines. Notably, compounds featuring a 1,3-benzylidene moiety showed significant anti-proliferative effects, particularly against leukemia cell lines. ontosight.ai In contrast, analogs with a 1,4-benzylidene group did not exhibit comparable activity. ontosight.ai For cathepsin L inhibition, a target in cancer therapy, thiochromanone thiosemicarbazone analogs have been synthesized. SAR studies revealed that the thiochromanone sulfide (B99878) analogs are almost universally more potent inhibitors than their corresponding sulfone derivatives. ontosight.ai The 6,7-difluoro substituted analog was identified as the most potent inhibitor of cathepsin L, with an IC₅₀ value of 46 nM, while showing no activity against the related enzyme cathepsin B. ontosight.ai
In the realm of antifungal agents, this compound-4-one derivatives have been investigated as inhibitors of N-Myristoyltransferase (NMT), a validated fungal target. nih.govacs.org An unsubstituted phenyl ring at the 3-position was found to be more potent than those with electron-withdrawing or donating groups. ontosight.ai Replacing the N-terminal benzyl (B1604629) or phenylethyl chain with a morpholinyl or furfuryl group significantly decreased activity. ontosight.ai One of the most potent compounds exhibited a Minimum Inhibitory Concentration (MIC) as low as 0.5 μg mL⁻¹ against Candida albicans. ontosight.aiacs.org
As antibacterial agents, the thiochromanone scaffold has shown potent activity, in some cases outperforming standard drugs like amoxicillin (B794). ontosight.aiacs.org Spiropyrrolidines incorporating a this compound-4-one moiety demonstrated excellent activity against bacteria such as Bacillus subtilis and Staphylococcus epidermidis. ontosight.aiacs.org Further studies on carboxamide-functionalized thiochromanones indicated that adding an oxime group at the 4-position enhanced antibacterial activity, while a chlorine substituent at the 6-position generally improved outcomes. ontosight.ai
For antileishmanial activity, modifications on the this compound-4-one core have yielded highly potent and selective compounds. rsc.orgeurekaselect.com Initial modifications, such as adding electron-withdrawing groups to the phenyl ring or dehydrogenation, did not improve activity. rsc.org However, the introduction of a vinyl sulfone moiety resulted in compounds with high antileishmanial activity (EC₅₀ < 10 μM) and low cytotoxicity. nih.govrsc.org Specifically, a fluorine substitution at the C-6 position, combined with the vinyl sulfone group, produced the most active and selective compound against Leishmania panamensis, with an EC₅₀ of 3.23 μM and a selectivity index of 174, surpassing the reference drug Amphotericin B. rsc.org
| Compound Class | Modification | Bioactivity | Key Findings | Citations |
| This compound-4-one | 1,3-Benzylidene moiety | Anticancer (Leukemia) | Highest anti-proliferative activity in its class. | ontosight.ai |
| Thiochromanone Thiosemicarbazone | 6,7-Difluoro substitution | Anticancer (Cathepsin L inhibitor) | IC₅₀ = 46 nM; highly selective over Cathepsin B. | ontosight.ai |
| This compound-4-one | Unsubstituted phenyl at C-3 | Antifungal (NMT inhibitor) | MIC = 0.5 μg mL⁻¹ against C. albicans. | ontosight.aiacs.org |
| Spiropyrrolidine-Thiochroman-4-one | Spiro-pyrrolidine fusion | Antibacterial | MIC = 32 μg mL⁻¹ against B. subtilis and S. epidermidis. | ontosight.aiacs.org |
| This compound-4-one Vinyl Sulfone | C-6 Fluoro + Vinyl sulfone | Antileishmanial | EC₅₀ = 3.23 μM against L. panamensis; Selectivity Index = 174. | rsc.org |
SAR of Thiochromen-2-one Analogs
Thiochromen-2-ones, also known as thiocoumarins, are sulfur analogs of coumarins where the endocyclic oxygen of the pyranone ring is replaced by a sulfur atom. ontosight.aieurekaselect.com These compounds have attracted interest for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. ontosight.aiontosight.ai
As inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases, thiocoumarin derivatives have shown significant potential. nih.gov A high-throughput screening identified a thiocoumarin as a weak iNOS inhibitor, which served as a lead for optimization. nih.gov Subsequent SAR studies led to the development of potent derivatives, with one compound achieving an IC₅₀ of 60 nM for mouse iNOS and demonstrating high selectivity over other NOS isoforms. nih.gov
In the context of antimicrobial activity, various thiocoumarin derivatives have been explored. ontosight.ai The introduction of amino and pyrrolidino groups onto the thiocoumarin scaffold has been investigated for potential biological effects, including antimicrobial action. ontosight.ai The core structure is recognized as a key pharmacophore, and modifications are pursued to enhance potency and spectrum. researchgate.net
The bioisosteric replacement of oxygen with sulfur to form thiocoumarins can significantly alter biological activity. eurekaselect.comajchem-a.com For instance, some thiocoumarins act as prodrugs for carbonic anhydrase (CA) inhibition, where they are hydrolyzed by esterases to release the active inhibitor. ajchem-a.com The SAR of these compounds is complex, with the substitution pattern on the aromatic ring heavily influencing potency and selectivity against different CA isoforms. ajchem-a.com
| Compound Class | Modification | Bioactivity | Key Findings | Citations |
| Thiocoumarin | Optimized substitutions | iNOS Inhibition | IC₅₀ = 60 nM for mouse iNOS; 185-fold selectivity over eNOS. | nih.gov |
| Thiocoumarin | 3-amino-4-pyrrolidino | Antimicrobial | Explored for potential antimicrobial properties. | ontosight.ai |
| Aryl Sulfonylureido Coumarin | 4-Chloro on benzenesulfonamide | Carbonic Anhydrase Inhibition | Showed the greatest inhibitory effect against hCA isoforms compared to the standard. | ajchem-a.com |
Impact of Substituent Effects on Bioactivity and Selectivity
The nature and position of substituents on the this compound ring system are critical determinants of both biological activity and target selectivity. ontosight.ai SAR analyses consistently show that electronic and steric factors play a significant role. acs.org
Electron-withdrawing groups, such as halogens (e.g., -Cl, -F), often enhance bioactivity. nih.govontosight.ai For example, a chloro group at the 6-position of the thiochromanone scaffold generally improves antibacterial efficacy. ontosight.ai Similarly, a fluorine atom at C-6 was crucial for the high antileishmanial activity of certain this compound-4-one vinyl sulfones. rsc.org In a series of thioflavonols, electronegativity on ring A was found to enhance antibacterial activity. nih.gov The presence of a chloro group on an indole (B1671886) ring fused to a this compound-4-one core also improved antifungal efficacy. acs.org
Electron-donating groups, such as methoxy (B1213986) (-OCH₃), also have a pronounced effect. A methoxy substituent on a thiochromanone derivative contributed to enhanced antibacterial activity against S. aureus. ontosight.ai In another study, methoxy groups on the fused pyrrolidine (B122466) ring of a thiochromene analog were found to enhance antifungal activity. rsc.org However, in some cases, electron-donating groups can be detrimental; for instance, they were less effective than an unsubstituted phenyl ring for NMT inhibition in antifungal this compound-4-ones. ontosight.ai
The lipophilicity and size of substituents are also key. Bulky, lipophilic groups can enhance activity, as seen with a tert-butyl group at the para-position of an aromatic ring in an antimalarial this compound analog, which exhibited high potency (IC₅₀ = 0.30 μM). ontosight.ai In contrast, for certain antibacterial thiochromenes, smaller heterocyclic moieties and shorter linkers led to enhanced activity. rsc.org The oxidation state of the sulfur atom is another critical factor. Oxidation to a sulfoxide (B87167) or sulfone can dramatically alter activity. ontosight.ai In antimalarial thiochromans, sulfoxides and sulfones showed superior efficacy compared to the corresponding sulfides. ontosight.ai Conversely, for cathepsin L inhibition, thiochromanone sulfides were more potent than the sulfones. ontosight.ai
| Substituent Type | Position/Context | Effect on Bioactivity | Example Target/Activity | Citations |
| Electron-Withdrawing (e.g., -Cl, -F) | C-6 of Thiochromanone | Enhanced Activity | Antibacterial, Antileishmanial | ontosight.airsc.org |
| Electron-Donating (e.g., -OCH₃) | On Thiochromanone | Enhanced Activity | Antibacterial (S. aureus) | ontosight.ai |
| Lipophilic (e.g., tert-Butyl) | Para-position of aryl ring | Enhanced Potency | Antimalarial | ontosight.ai |
| Sulfur Oxidation (Sulfone) | This compound core | Increased Activity | Antimalarial, Antileishmanial | ontosight.airsc.org |
| Sulfur Oxidation (Sulfide) | Thiochromanone core | Increased Activity | Anticancer (Cathepsin L inhibitor) | ontosight.ai |
Stereochemical Influences on this compound Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental factor governing the interaction between a drug molecule and its biological target. For this compound derivatives, stereochemical configurations can lead to significant differences in biological activity. researchgate.net
The biotransformation of this compound derivatives by marine-derived fungi has been shown to produce various stereoisomers, particularly sulfoxides. The enzymatic oxidation of the sulfur atom in (±)-thiochroman-4-ol can lead to the formation of distinct diastereomers, such as syn-(±)-thiochroman-4-ol 1-oxide and anti-(1R,4R)-(–)-thiochroman-4-ol 1-oxide. The absolute configuration of these stereoisomers was established through comprehensive spectroscopic analysis. The differential biological activity of these isomers highlights the importance of the specific spatial orientation of the sulfoxide group relative to the rest of the molecule for target interaction.
In the synthesis of spiropyrrolidines fused with a this compound-4-one scaffold, the stereochemical outcome of the reaction is crucial. researchgate.net The resulting N-heterocycles were evaluated for antimicrobial activity, and their specific stereochemistry was confirmed by X-ray diffraction. researchgate.net The biological activity of these complex structures is intrinsically linked to their defined three-dimensional shape, which dictates how they fit into the active site of a biological receptor. researchgate.net Quantum chemical calculations have been used to rationalize the observed stereochemical outcomes and understand how intermolecular interactions with a target protein might be stabilized. researchgate.net These findings underscore that a precise stereochemical arrangement is often a prerequisite for potent and selective bioactivity in this compound-based compounds.
Computational and Theoretical Chemistry of Thiochroman
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a versatile and powerful tool in computational chemistry, widely applied to investigate the electronic structure and properties of molecules like thiochroman. wikipedia.org By modeling the electron density, DFT allows for the accurate and cost-effective calculation of various molecular properties, making it indispensable for predicting and interpreting the behavior of complex chemical systems. wikipedia.orgyoutube.com
DFT calculations are frequently employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net For this compound derivatives, such as (Z)-3-(4-(Dimethylamino)benzylidene)this compound-4-one, DFT methods like B3LYP/6-31G** have been used to investigate the existence of possible geometrical isomers and compare the calculated structural parameters with experimental X-ray diffraction data. researchgate.net These studies provide detailed information on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and stability. researchgate.net
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). vjol.info.vn The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. vjol.info.vn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. vjol.info.vnaustinpublishinggroup.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy for an electronic excitation. schrodinger.com In studies of spiropyrrolidines containing a This compound-4-one (B147511) moiety, DFT calculations revealed that the thiochromanone-containing compounds possessed lower HOMO-LUMO energy gaps, which was correlated with their enhanced biological activity. researchgate.net
Table 1: Representative DFT-Calculated Geometrical Parameters for a this compound Derivative Note: This table is illustrative, based on findings for (Z)-3-(4-(Dimethylamino)benzylidene)this compound-4-one. Specific values are dependent on the exact derivative and computational method.
| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-31G**) |
| Bond Length | S1–C1 | ~1.77 Å |
| Bond Length | C=O | ~1.23 Å |
| Bond Angle | C2–S1–C1 | ~98.5° |
| Torsion Angle | S1–C1–C9–C8 | ~-48.7° |
Data sourced from studies on (Z)-3-(4-(Dimethylamino)benzylidene)this compound-4-one. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, typically using a color-coded scheme. uni-muenchen.de Regions of negative potential (usually colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net
For this compound derivatives, MEP analysis has been performed to explore their structure and reactivity. mdpi.com In the case of this compound-4-one derivatives, the MEP map would highlight the carbonyl oxygen as a region of high negative potential (a nucleophilic center), making it a likely site for protonation or interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the carbon atom of the carbonyl group would exhibit positive potential, marking them as potential electrophilic sites. This analysis provides a rational basis for understanding intermolecular interactions and reaction mechanisms. mdpi.com
DFT calculations are instrumental in elucidating complex reaction mechanisms at the molecular level. sumitomo-chem.co.jp By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathway. sumitomo-chem.co.jp
Several studies have leveraged DFT to understand reactions involving the this compound core. For instance, the mechanism of a visible-light-mediated, photocatalyst-free synthesis of this compound derivatives was substantiated using DFT calculations. organic-chemistry.org These calculations supported a proposed mechanism involving the formation of an electron donor-acceptor (EDA) complex between the reactants, followed by a radical pathway to form the C-S bond. organic-chemistry.org In another example, DFT was used to rationalize the high regio- and diastereoselectivity observed in the multicomponent reaction of arylidene this compound-4-ones to produce complex spiropyrrolidines. mdpi.com Such mechanistic insights are crucial for optimizing reaction conditions and extending the synthetic utility of this compound chemistry.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to structure-based drug design, as it helps to understand the binding mode and affinity of potential drug candidates within the active site of a biological target.
The this compound scaffold has been the subject of numerous molecular docking studies to explore its therapeutic potential. Derivatives of this compound have been designed and evaluated as inhibitors for various enzymes and receptors. Docking simulations have provided crucial insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern the binding of these compounds to their protein targets. rsc.org These studies confirm the potential of the this compound framework as a versatile scaffold for developing new therapeutic agents. rsc.org
Table 2: Examples of Molecular Docking Studies with this compound Derivatives
| This compound Derivative | Protein Target | Therapeutic Area | Key Finding from Docking |
| This compound-4-one derivatives | N-Myristoyltransferase (NMT) of Candida albicans | Antifungal | Revealed a binding profile with high receptor affinity, supporting their potential as NMT inhibitors. nih.govrsc.org |
| Thiochromene derivatives | Dihydropteroate synthase (DHPS) | Antimicrobial | Showed good scoring and various binding interactions within the enzyme's active site. researchgate.net |
| Vinyl sulfone-bearing this compound-4-ones | Parasite target (unspecified) | Anti-leishmanial | Indicated favorable interactions, correlating with significant in vitro activity against Leishmania panamensis. rsc.org |
| This compound-4-one semicarbazone | Parasite target (unspecified) | Anti-leishmanial | Docking studies indicated favorable interactions, supporting the compound's efficacy. rsc.org |
Predictive ADMET Profile Analysis (Theoretical)
In the early stages of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds to minimize failures in later clinical phases. nih.gov Computational methods and machine learning algorithms provide a rapid and cost-effective means to predict these properties from a molecule's structure, a field known as predictive ADMET analysis. mdpi.comiapchem.org
Theoretical ADMET profiles have been generated for novel this compound derivatives to assess their drug-likeness. In a study involving the synthesis of spiropyrrolidines tethered with this compound-4-one, pharmacokinetic analysis revealed that the derivatives exhibited an acceptable predictive ADMET profile and good drug-likeness properties. researchgate.netdntb.gov.ua These in silico predictions, covering aspects like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity, are vital for prioritizing which compounds should be advanced for further experimental testing.
Spectroscopic Characterization and Advanced Analytical Methods for Thiochroman
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of thiochroman derivatives, offering precise insights into the proton and carbon environments within the molecule.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively.
In the ¹H NMR spectrum of this compound derivatives, the aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.1 ppm. The protons on the saturated heterocyclic ring are observed further upfield. For instance, in This compound-4-one (B147511), the methylene (B1212753) protons adjacent to the sulfur atom (C-2) and the carbonyl group (C-3) exhibit distinct signals. Specifically, the protons at the C-2 position typically resonate around δ 3.20 ppm, while the C-3 protons appear near δ 2.94 ppm. chemicalbook.com
The ¹³C NMR spectrum provides complementary information. Aromatic carbons resonate in the δ 125–142 ppm range. mdpi.com For derivatives like this compound-4-one, the carbonyl carbon (C-4) gives a characteristic signal far downfield, often around δ 195 ppm. mdpi.com The aliphatic carbons of the thiopyran ring, C-2 and C-3, are found in the upfield region of the spectrum. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Derivatives
| Compound | Nucleus | Position | Chemical Shift (ppm) | Solvent | Reference |
| This compound-4-one | ¹H | H-5 | 8.07 | CDCl₃ | chemicalbook.com |
| ¹H | H-7 | 7.33 | CDCl₃ | chemicalbook.com | |
| ¹H | H-6 | 7.23 | CDCl₃ | chemicalbook.com | |
| ¹H | H-8 | 7.14 | CDCl₃ | chemicalbook.com | |
| ¹H | H-2 (CH₂) | 3.20 | CDCl₃ | chemicalbook.com | |
| ¹H | H-3 (CH₂) | 2.94 | CDCl₃ | chemicalbook.com | |
| 2-Methylthis compound-4-one | ¹³C | C-4 (C=O) | 194.9 | CDCl₃ | mdpi.com |
| ¹³C | C-8a | 141.9 | CDCl₃ | mdpi.com | |
| ¹³C | C-7 | 133.7 | CDCl₃ | mdpi.com | |
| ¹³C | C-5 | 130.1 | CDCl₃ | mdpi.com | |
| ¹³C | C-2 | 48.0 | CDCl₃ | mdpi.com | |
| ¹³C | C-3 | 36.5 | CDCl₃ | mdpi.com | |
| (R)-(–)-Thiochroman-4-ol 1,1-dioxide | ¹³C | C-9 | 138.0 | CDCl₃ | mdpi.com |
| ¹³C | C-10 | 136.6 | CDCl₃ | mdpi.com | |
| ¹³C | C-4 | 65.9 | CDCl₃ | mdpi.com | |
| ¹³C | C-2 | 42.0 | CDCl₃ | mdpi.com | |
| ¹³C | C-3 | 22.7 | CDCl₃ | mdpi.com |
Two-Dimensional NMR (e.g., COSY, HMBC)
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning complex spectra and confirming molecular structures.
COSY spectra establish proton-proton (¹H-¹H) coupling networks. In this compound derivatives, COSY correlations are crucial for tracing the connectivity of the aliphatic protons in the heterocyclic ring (e.g., H-2, H-3, and H-4). core.ac.uk
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of this compound and its derivatives.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise mass determination of molecules with high accuracy. rsc.orgresearchgate.net This capability enables the calculation of a compound's molecular formula, providing definitive confirmation of its identity. rsc.org In the study of this compound derivatives, HR-ESI-MS is routinely used to verify the structures of newly synthesized or isolated compounds. The measured mass-to-charge ratio (m/z) is compared to the calculated value for the proposed formula, with a high degree of agreement confirming the composition. mdpi.commdpi.comacs.org
Table 2: HR-ESI-MS Data for Selected this compound Derivatives
| Compound | Ion | Calculated m/z | Found m/z | Reference |
| 1-(5-Chloro-2-(methylthio)phenyl)propane-1,3-diol | [M + Na]⁺ | 255.0222 | 255.0221 | mdpi.com |
| 2-Methylthis compound-4-one | [M + H]⁺ | 179.0525 | 179.0536 | mdpi.com |
| 2-(3,4-Dimethylphenyl)-4H-thiochromen-4-one | [M + H]⁺ | 267.0838 | 267.0844 | acs.org |
| 2-(4-(Benzyloxy)phenyl)-4H-thiochromen-4-one | [M + H]⁺ | 345.0944 | 345.0949 | acs.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, the IR spectrum provides key diagnostic peaks. The most prominent feature in the spectrum of this compound-4-one is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears in the region of 1670–1690 cm⁻¹. mdpi.comcdnsciencepub.com Other characteristic absorptions include those for aromatic C-H and C=C bonds, as well as the C-S bond, which gives rise to weaker absorptions at lower wavenumbers. acgpubs.org
Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
| 2-Methylthis compound-4-one | C=O Stretch | 1679 | mdpi.com |
| 6-Fluoro-2-methylthis compound-4-one | C=O Stretch | 1681 | mdpi.com |
| 2-methyl-4-(phenylthio)this compound | Aromatic C-H | 3063 | acgpubs.org |
| Aliphatic C-H | 2962, 2920, 2857 | acgpubs.org | |
| Aromatic C=C | 1580, 1473, 1441 | acgpubs.org | |
| 1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol | O-H Stretch | 3361 | mdpi.com |
X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. While X-ray data for the parent this compound is not widely reported, the technique has been successfully applied to more complex derivatives. For example, X-ray diffraction studies were instrumental in corroborating the stereochemistry of a series of novel spiropyrrolidines that incorporate a this compound-4-one moiety. nih.govmdpi.com These analyses provided unequivocal proof of the relative and absolute configurations of the chiral centers created during the synthesis, confirming the structural assignments made by other spectroscopic methods. nih.govmdpi.comresearchgate.net
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. ens-lyon.fr These methods are exceptionally sensitive to the three-dimensional arrangement of atoms, making them indispensable for determining the absolute configuration of stereogenic centers in molecules like this compound and its derivatives. encyclopedia.pubull.es Unlike non-chiral spectroscopic methods (e.g., UV-Vis, IR) which are identical for a pair of enantiomers, chiroptical techniques like Electronic Circular Dichroism (ECD) produce spectra that are mirror images for opposite enantiomers, providing a direct window into their stereochemistry. encyclopedia.pub
Electronic Circular Dichroism (ECD) Calculations and Experimental Data
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption between left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions within a molecule. encyclopedia.pub For chiral molecules, this differential absorption results in positive or negative signals, known as Cotton effects. ull.es The resulting ECD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation. encyclopedia.pub
In the analysis of this compound derivatives, ECD is a powerful tool. The absolute configuration of complex stereoisomers can be established by comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. mdpi.comcapes.gov.br
For instance, in a study on the biotransformation of This compound-4-ol (B1596091), the absolute configurations of the resulting sulfoxide (B87167) stereoisomers were confirmed by comparing their experimental ECD spectra with the calculated ones. mdpi.com The experimental spectrum of a specific enantiomer of sulfoxide 3 showed a positive Cotton effect around 200 nm and 238 nm, which corresponded well with the spectrum calculated for the (S)-configuration. mdpi.com This approach has also been successfully applied to other this compound derivatives, including sulfones and diols. mdpi.com The reliability of the assignment is strengthened when multiple Cotton effects across the spectrum align with the calculated data. mdpi.com
| Compound/Derivative | Method | Key Findings | Reference(s) |
| 1-Thiochroman S-oxide | VCD and ECD Spectroscopy with DFT Calculations | The experimental VCD spectrum of (+)-1 was in excellent agreement with the spectrum calculated for the (S)-configuration. Therefore, the absolute configuration was assigned as (R)-(-) and (S)-(+). | capes.gov.br |
| This compound sulfoxides (e.g., compound 3 ) | Experimental and Calculated ECD | The absolute configuration was confirmed by matching the experimental ECD spectrum with the TD-DFT calculated spectrum. A positive Cotton effect at 200 nm and 238 nm in the experimental spectrum matched the calculated spectrum for the S-configuration. | mdpi.com |
| (S)-(+)-1-(5-chloro-2-(methylthio)phenyl)propane-1,3-diol (compound 6a ) | Experimental and Calculated ECD | The absolute configuration was assigned as S based on the positive Cotton effects at 200 nm and 238 nm, which corresponded well with the TD-DFT calculated spectrum. | mdpi.com |
This table summarizes findings from studies using ECD for the absolute configuration determination of this compound derivatives.
Mosher's Method Application
Mosher's method is a well-established NMR-based technique used to deduce the absolute configuration of chiral secondary alcohols and amines. researchgate.netumn.edu The method involves the derivatization of the chiral alcohol, such as a this compound-4-ol derivative, with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. mdpi.comumn.edu
The core principle relies on analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center in the two diastereomeric esters. researchgate.net Due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety, the protons on one side of the MTPA plane in the preferred conformation are shielded (lower chemical shift), while those on the other side are deshielded (higher chemical shift). umn.edu By systematically analyzing the sign of the Δδ values for various protons, the absolute configuration of the original alcohol can be reliably determined. researchgate.net
This method has been successfully applied to determine the absolute configuration at the C-4 position of this compound derivatives. mdpi.com In one study, this compound-4-ol sulfoxides were first separated into their major enantiomers by chiral HPLC. mdpi.com Each enantiomer was then treated separately with (R)- and (S)-MTPA to yield the corresponding esters. mdpi.com Subsequent ¹H NMR analysis of these esters allowed for the assignment of the absolute configuration at the C-4 carbinol center. mdpi.com The application of Mosher's method often complements and corroborates the assignments made by other chiroptical methods like ECD. mdpi.comresearchgate.net
Chromatographic Techniques
Chromatographic techniques are fundamental in the analysis of this compound and its derivatives for both purification and characterization. High-Performance Liquid Chromatography (HPLC), in particular, is a versatile and powerful tool for assessing the purity of synthesized compounds and for separating enantiomers to determine their relative proportions in a mixture. heraldopenaccess.us
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and, crucially for chiral compounds, the enantiomeric excess (ee) of this compound derivatives. heraldopenaccess.usnih.govresearchgate.net Enantiomeric excess is a measure of the optical purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. heraldopenaccess.us The determination of ee is critical in asymmetric synthesis, where the goal is to produce one enantiomer selectively. acs.org
To separate enantiomers, HPLC is employed with a chiral stationary phase (CSP). researchgate.netuma.es These phases are designed to interact differently with each enantiomer, leading to different retention times and thus their separation on the chromatogram. univ-eloued.dz The choice of CSP and the mobile phase composition are critical for achieving good resolution between the enantiomeric peaks. nih.gov
In the synthesis and analysis of various this compound derivatives, several types of chiral columns have been proven effective. Polysaccharide-based columns, such as Chiralcel OD-H, Chiralpak AD-H, and Chiralcel IB N-5, are frequently used. mdpi.comnih.gov The mobile phase typically consists of a mixture of hexane (B92381) and isopropanol, with the ratio adjusted to optimize separation. mdpi.com By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated. univ-eloued.dz For example, the ee values for various 2,3,4-trisubstituted thiochromanes have been determined using a Chiralpak AD-H column, revealing high optical purities (often >99% ee) after recrystallization. nih.gov Similarly, the ee of this compound-4-ol and its chlorinated derivatives have been quantified using a Chiralcel IB N-5 column. mdpi.com
| Compound/Derivative | Chiral Column | Mobile Phase | Key Findings | Reference(s) |
| (S)-(-)-Thiochroman-4-ol | Chiralcel IB N-5 | n-hexane:iPrOH 95:5 | Determined enantiomeric excess (1.6% ee) with retention times of 22.19 min (S) and 26.75 min (R). | mdpi.com |
| (S)-(+)-6-Chlorothis compound-4-ol 1,1-dioxide | Chiralcel IB N-5 | n-hexane:iPrOH 93:7 | Determined enantiomeric excess (44.6% ee) with retention times of 77.7 min (R) and 81.3 min (S). | mdpi.com |
| 2,3,4-Trisubstituted thiochromanes | Chiralpak AD-H | Not specified | Determined enantiomeric excess of major isomers, with values ranging from 72% to 86% (up to >99% after recrystallization). | nih.gov |
| 2-substituted thiochromenes | Chiralcel OD-H or AD-H | Hexane/i-PrOH | Performed to determine enantiomeric ratios of synthesized products. |
This table presents examples of HPLC conditions used for the determination of enantiomeric excess (ee) for various this compound derivatives.
Advanced Research Applications of Thiochroman Scaffolds
Applications in Medicinal Chemistry Research
In the realm of medicinal chemistry, the thiochroman scaffold is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. rsc.orgmdpi.comresearchgate.net This has led to the design and synthesis of numerous derivatives with potential therapeutic applications. mdpi.com
Development as Lead Compounds for Therapeutic Agents
The this compound framework has served as a starting point for the development of lead compounds for various diseases. mdpi.com Its amenability to chemical modification allows for the fine-tuning of pharmacological properties. For instance, this compound derivatives have been investigated as potential antifungal and antibacterial agents. rsc.orgjst.go.jp Research has shown that This compound-4-one (B147511) derivatives, in particular, exhibit promising activity against various fungal and bacterial strains. rsc.orgmdpi.com Additionally, certain this compound-based compounds have been explored for their antileishmanial activity, with some derivatives showing high potency and selectivity against Leishmania panamensis. mdpi.comproquest.com
Design of Enzyme Inhibitors or Biological Pathway Modulators
The this compound scaffold has been effectively utilized in the design of specific enzyme inhibitors. rsc.org For example, derivatives of this compound-4-one have been synthesized and shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) production. researchgate.net One such compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)this compound-4-one (MHY1498), was found to be a more potent tyrosinase inhibitor than kojic acid. researchgate.net Furthermore, this compound derivatives have been investigated as inhibitors of N-myristoyltransferase (NMT), a validated target for antifungal therapies. jst.go.jp These compounds have demonstrated significant activity against various fungal species, including Candida albicans and Cryptococcus neoformans. jst.go.jpjst.go.jp The mechanism of action for some this compound derivatives has been found to involve the disruption of membrane integrity or interference with nucleic acid synthesis. researchgate.net
Role as Versatile Building Blocks in Drug Design
The this compound core is a versatile building block in the synthesis of more complex and biologically active molecules. mdpi.comresearchgate.netresearchgate.netbiosolveit.de Its rigid structure can be used to create conformationally constrained analogues of peptides and other bioactive compounds. The sulfur atom in the ring can also participate in important interactions with biological targets. Marine-derived fungi have been used to biotransform this compound derivatives, yielding enantiomerically enriched sulfoxides which are valuable building blocks in drug design. researchgate.net This highlights the utility of the this compound scaffold in generating molecular diversity for drug discovery programs. mdpi.comresearchgate.net
Applications in Material Science and Optoelectronics
The photophysical properties of certain this compound derivatives have made them attractive candidates for applications in material science and optoelectronics.
Development of Laser Dyes and Organic Light-Emitting Diodes (OLEDs)
This compound-based compounds have been explored for their potential in laser dyes and as components in Organic Light-Emitting Diodes (OLEDs). ijsr.netadsdyes.comvadeno.nl A sulfide-substituted β-hydroxyvinylimine difluoroboron compound derived from a this compound structure has been used to create the first triplet-phosphorescence organic solid-state laser (OSSL) from a nanowire microcavity. 1-material.com1-material.com The development of high-purity and high-thermal-stability dyes is crucial for these applications, and this compound derivatives offer a promising avenue for research. vadeno.nl
Fluorescent Probe Development
This compound derivatives have been utilized in the creation of fluorescent probes for the detection of various analytes. mdpi.commdpi.com For example, a ratiometric fluorescent probe for D-penicillamine was developed using a combination of yellow carbon dots and thiochrome (B1210408), a derivative of thiamine. researchgate.net In another application, thiochrome, formed from the oxidation of thiamine, has been used in the sensitive fluorometric measurement of peroxides. nih.gov A smartphone-based ratiometric fluoroprobe using thiochrome and copper nanoclusters has also been developed for the detection of metam-sodium (B1676331) in cucumbers, demonstrating the potential for portable and on-site analysis. nih.gov
Agrochemical Applications
The this compound scaffold is a significant structural motif in the development of new agrochemicals, particularly due to the broad-spectrum biological activities exhibited by its derivatives. Research has increasingly focused on this compound-4-one and its analogues as lead compounds for the synthesis of novel fungicides and bactericides aimed at crop protection.
This compound-based compounds have demonstrated considerable efficacy against a range of phytopathogenic fungi and bacteria. For instance, various this compound-4-one derivatives have been synthesized and tested for their ability to inhibit the growth of economically important plant pathogens. Studies have shown that certain this compound-oxime derivatives exhibit potent antifungal activity against Fusarium solani, Fusarium graminearum, Valsa mali, and Botrytis cinerea. nih.gov Specifically, compounds 12f and 12g from one study not only inhibited spore germination and germ tube growth but also provided excellent protective effects on potatoes against F. solani, outperforming commercial fungicides like Hymexazol and Chlorothalonil. nih.gov Further investigation into the mechanism of action revealed that these compounds can alter the mycelial structure and increase the permeability of the fungal cell membrane. nih.gov
In the realm of bactericides, this compound-4-one derivatives have also shown significant promise. A series of compounds incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties were synthesized and evaluated for their antibacterial properties. researchgate.net One such derivative, 6-chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide (compound 5a), displayed noteworthy activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), the causative agents of bacterial blight in rice and citrus canker, respectively. researchgate.net Its efficacy, measured by EC50 values, was found to be superior to the commercial bactericides Bismerthiazol and Thiodiazole copper. researchgate.netresearchgate.net Another study highlighted a this compound-4-one oxime ether derivative, 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound-4-one O-methyl oxime (compound 7a), which also demonstrated potent activity against Xoo and Xac. researchgate.net
The versatility of the this compound scaffold allows for the introduction of various functional groups, leading to a wide range of biological activities. Research has indicated that substitutions on the this compound ring, such as methyl or chloro groups at the 6-position, can significantly influence the antifungal and antibacterial potency. mdpi.comacs.org While the primary focus has been on fungicidal and bactericidal applications, some this compound derivatives have also been investigated for potential herbicidal and insecticidal properties, indicating a broader scope for this heterocyclic system in crop protection. acs.org
| Compound Type | Target Pathogen/Pest | Observed Activity/Efficacy | Reference |
|---|---|---|---|
| This compound-oxime derivatives (e.g., compounds 12d, 12f, 12g) | Fusarium solani, Botrytis cinerea | Excellent protective effects on potatoes (vs. F. solani) and cherry tomatoes (vs. B. cinerea), superior to some commercial fungicides. nih.gov | nih.gov |
| 6-Chloro-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-4-oxothiochromane-2-carboxamide | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | EC50 values of 24 µg/mL (Xoo) and 30 µg/mL (Xac), respectively. researchgate.net | researchgate.net |
| 6-Chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac) | EC50 values of 17 µg/mL (Xoo) and 28 µg/mL (Xac), respectively. researchgate.net | researchgate.net |
| 6-Methylthis compound-4-one (B1293643), 6-Chlorothis compound-4-one | Botrytis cinerea | Showed 96-100% inhibition at concentrations of 100-250 µg/mL. mdpi.comacs.org | mdpi.comacs.org |
| 6-Methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide | Botrytis cinerea | Demonstrated a 69% inhibition rate, which was better than the commercial fungicide Carbendazim. researchgate.net | researchgate.net |
Utility as Precursors for Novel Heterocyclic Ring Systems
The this compound framework, particularly this compound-4-one, serves as a highly versatile and valuable precursor in synthetic organic chemistry for the construction of a diverse array of novel and complex heterocyclic ring systems. The reactivity of the keto group, the adjacent active methylene (B1212753) group at the C-3 position, and the aromatic ring allows for a multitude of chemical transformations, leading to fused heterocycles with potential applications in medicinal and materials science.
This compound-4-ones are extensively utilized in condensation reactions with various binucleophiles to generate fused five- and six-membered heterocyclic rings. researchgate.netacs.orgresearchgate.net
Pyrazoles: The reaction of this compound-4-ones with hydrazine (B178648) derivatives is a common route to synthesize thiochromeno[4,3-c]pyrazoles. acs.org For example, condensation of 3-hydroxymethylenethis compound-4-one, a β-ketoaldehyde equivalent derived from this compound-4-one, with hydrazine or substituted hydrazines in a suitable solvent like ethanol (B145695) leads to the formation of the corresponding fused pyrazole (B372694) ring system. acs.orgmdpi.com Similarly, ethyl 2-(3,4-dihydro-4-oxo-2H-thiochromen-3-yl)-2-oxoacetate, formed by Claisen condensation of this compound-4-one with diethyl oxalate, undergoes heterocyclization with phenylhydrazine (B124118) to yield ethyl 1,4-dihydro-1-phenyl Current time information in Bangalore, IN.benzothiopyrano[4,3-c]pyrazole-3-carboxylate. researchgate.net
Thiazoles: Fused thiazole (B1198619) derivatives can be synthesized from this compound-4-ones through intermediates like 3-bromothis compound-4-one. The reaction of this α-haloketone with substituted thioureas in boiling ethanol results in the formation of 2-amino-4H-benzothiopyrano[4,3-d]thiazoles. researchgate.netresearchgate.net In another approach, this compound-4-thiocarbohydrazone, prepared from this compound-4-one, reacts with hydrazonoyl chlorides to yield thiazole derivatives. mdpi.com
Pyridines: The this compound scaffold can be annulated with a pyridine (B92270) ring to form thiochromeno[4,3-b]pyridines. One method involves the Michael addition of malononitrile (B47326) to 3-arylidenethis compound-4-ones in the presence of ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source for the pyridine ring. researchgate.net A more recent, high-pressure, Q-tube-assisted protocol describes the cyclocondensation of this compound-4-one with 3-oxo-2-arylhydrazonopropanals and ammonium acetate to afford thiochromeno[4,3-b]pyridine derivatives in an efficient manner. bohrium.com
Thiazepines and Other Systems: Beyond five- and six-membered rings, this compound-4-ones are precursors to larger heterocyclic systems like thiazepines. researchgate.netacs.orgresearchgate.net The versatility of this compound-4-one is further demonstrated in its use in Fischer indole (B1671886) synthesis, where its phenylhydrazone derivative undergoes cyclization with polyphosphoric acid to yield 6,11-dihydrothiochromeno[4,3-b]indole. researchgate.net Additionally, reactions with reagents like p-anisaldehyde and ammonium acetate can lead to the formation of fused imidazole (B134444) systems (1,4-dihydrothiochromeno[4,3-d]imidazoles). researchgate.netresearchgate.net
The strategic functionalization of the this compound-4-one core enables chemists to access a wide chemical space of fused heterocycles, making it a privileged starting material in heterocyclic synthesis.
Biological Activity Investigations Mechanistic and in Vitro Perspectives
Antioxidant Properties Research (In Vitro)
Thiochroman derivatives have been investigated for their potential as neuroprotective agents, with studies indicating an ability to mitigate oxidative stress. In animal models of neurodegenerative conditions such as Alzheimer's and Parkinson's disease, these compounds were found to reduce oxidative stress and inflammation. The neuroprotective effects are suggested to arise from the modulation of signaling pathways integral to neuronal survival. While some anticancer activities of this compound derivatives are mediated through pathways involving reactive oxygen species (ROS), this often points to a pro-oxidant mechanism within cancer cells rather than a general antioxidant effect. rsc.orgresearchgate.net
Mechanistic Biological Studies (Cellular and Molecular Levels)
The pharmacological significance of this compound is underscored by its diverse biological activities, which stem from its ability to interact with multiple biological targets and modulate key cellular processes. rsc.org
This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.
N-myristoyltransferase (NMT): This compound-4-one (B147511) derivatives have been explored as inhibitors of NMT, an enzyme that is a validated target for treating fungal infections. rsc.org One study by Zhong and colleagues demonstrated the antifungal efficacy of these derivatives against a range of fungal strains, including Candida albicans and Cryptococcus neoformans. rsc.org Notably, some compounds exhibited significant potency, with Minimum Inhibitory Concentration (MIC) values as low as 0.5 μg/mL against C. albicans. rsc.org
Cysteine Proteases: Thiosemicarbazone derivatives of this compound-4-ones are recognized as potent inhibitors of cysteine proteases, particularly cathepsin L. mdpi.com This inhibition is a common mechanism of action for hydrazone-containing compounds against various parasites. mdpi.com
Other Enzymes: Research has also highlighted the potential of this compound derivatives to inhibit other classes of enzymes. These include tyrosine kinases and carbonic anhydrases, which are involved in cancer progression. rsc.org Additionally, certain derivatives are suggested to possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. vulcanchem.com In the context of antiviral research, structure-activity relationship (SAR) analyses of some this compound derivatives revealed that sulfone versions of the compounds show enhanced inhibition of HIV-1 protease compared to their sulfide (B99878) counterparts, which is attributed to improved hydrogen bonding with key residues like Asp29 and Asp30 in the enzyme's active site. rsc.org
The cytotoxic potential of this compound derivatives against various cancer cell lines has been extensively evaluated in vitro. These studies demonstrate that structural modifications to the this compound scaffold significantly influence antiproliferative activity.
For instance, a series of thiochromanone-based thiosemicarbazones showed that substitutions at the C-8 position resulted in higher cytotoxicity than related analogs. researchgate.net Compound 4c (8-fluoro thiochromanone thiosemicarbazone) was particularly potent against several cancer cell lines, with IC₅₀ values of 0.42 µM for MCF-7 (breast cancer), 0.58 µM for SK-mel-2 (melanoma), and 0.43 µM for DU145 (prostate cancer). researchgate.net
Similarly, research on 3-(trifluoromethyl)phenylthiourea (B159877) analogs revealed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with IC₅₀ values often below 10 µM and favorable selectivity compared to normal cells. nih.gov In a large screening against 60 tumor cell lines, certain 3-arylidenethis compound-4-one derivatives demonstrated significant antiproliferative activity, with compounds causing tumor cell growth percentages ranging from -11.63% to 103.44%. rsc.orgresearchgate.net Leukemia, melanoma, and colon cancer cells were found to be the most sensitive. rsc.org
The table below summarizes the cytotoxic activities of selected this compound derivatives against various cell lines.
| Compound | Cell Line | Cancer Type | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| Compound 4c (8-fluoro thiochromanone thiosemicarbazone) | MCF-7 | Breast Cancer | IC₅₀ | 0.42 µM | researchgate.net |
| Compound 4c (8-fluoro thiochromanone thiosemicarbazone) | SK-mel-2 | Melanoma | IC₅₀ | 0.58 µM | researchgate.net |
| Compound 4c (8-fluoro thiochromanone thiosemicarbazone) | DU145 | Prostate Cancer | IC₅₀ | 0.43 µM | researchgate.net |
| Compound 43 (SHetA2 analog) | A2780 | Ovarian Cancer | IC₅₀ | 1.86 µM | rsc.org |
| SHetA2 (NSC-721689) | A2780 | Ovarian Cancer | IC₅₀ | 3.17 µM | rsc.org |
| Compound 4j (vinyl sulfone derivative) | L. panamensis amastigotes | Leishmaniasis | EC₅₀ | 3.23 µM | nih.govresearchgate.net |
| Compound 4j (vinyl sulfone derivative) | U-937 | Human Monocyte | LC₅₀ | >561 µM | nih.gov |
| Thiourea (B124793) derivative 2 (3,4-dichloro-phenyl substituent) | SW480 | Colon Cancer | IC₅₀ | 1.5 µM | nih.gov |
| Thiourea derivative 2 (3,4-dichloro-phenyl substituent) | SW620 | Colon Cancer | IC₅₀ | 3.0 µM | nih.gov |
The anticancer effects of this compound derivatives are exerted through the modulation of various signaling pathways crucial for cell growth and survival. rsc.org
ERK–MAPK Pathway: Some this compound compounds have been shown to inhibit key signaling pathways involved in cell proliferation, including the ERK–MAPK pathway. rsc.org
PI3K/Akt Pathway: The inhibitory effects of certain derivatives on the migration and invasion of cancer cells have been linked to the downregulation of the PI3K/Akt signaling pathway. plos.org
JAK/STAT Pathway: this compound derivatives are also being explored as potential selective inhibitors of the Janus Kinase (JAK) pathway, which plays a critical role in inflammatory diseases and some cancers.
Mitochondrial Targeting: The heteroarotinoid SHetA2, a this compound derivative, exerts its effects by directly targeting mitochondria, independent of nuclear retinoid receptors. nih.gov This interaction leads to the suppression of mitochondrial permeability and subsequent events in the apoptotic cascade. nih.gov
A primary mechanism behind the anticancer activity of many this compound derivatives is the induction of apoptosis, or programmed cell death. rsc.org
Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The derivative SHetA2 has been found to induce apoptosis in head and neck squamous cell carcinoma cells by generating reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, promoting the release of cytochrome c, and activating caspase-3. nih.gov This process occurs independently of retinoid receptors. nih.gov Further research demonstrated that SHetA2 could synergistically induce apoptosis in ovarian cancer cells when combined with the death receptor ligand TRAIL, leading to the activation of caspases 8 and 3. nih.gov
Other this compound derivatives have also been shown to induce apoptosis. For example, compound 4c was found to trigger apoptosis in MCF-7 breast cancer cells via a ROS-mediated mechanism. researchgate.netresearchgate.net In colon cancer cell lines, certain thiourea derivatives proved to be strong inducers of late-stage apoptosis. nih.gov Mechanistic investigations revealed that some derivatives trigger the intrinsic apoptotic pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. researchgate.net The mechanism of cytotoxicity through apoptosis was confirmed for a series of heteroarotinoids related to SHetA2. scispace.com
Interactions with Biological Targets and Pathways
Biotransformation Studies (e.g., Microbial or Fungal Transformations)
Biotransformation, the use of biological systems like microorganisms to perform chemical reactions, offers an effective method for synthesizing novel this compound derivatives. mdpi.cominflibnet.ac.in This approach is particularly valuable for producing compounds that are challenging to create through conventional synthetic chemistry. inflibnet.ac.in
Fungi, in particular, have been successfully used as biocatalysts to modify the this compound scaffold. Studies have employed marine-derived fungal strains, such as Emericellopsis maritima and Purpureocillium lilacinum, to carry out the biotransformation of This compound-4-ol (B1596091) and its chlorinated analog. mdpi.comscilit.comnih.gov These transformations yielded a variety of products, including this compound-4-one and various stereoisomers of this compound-4-ol 1-oxide (sulfoxides). mdpi.com The ability of these fungi to perform regio- and stereoselective oxidations is of significant interest for creating enantiomerically enriched sulfoxides, which are valuable building blocks in drug design. researchgate.net
In other work, the fungus Trichoderma viride was used to biotransform 6-methylthis compound-4-one (B1293643) and 6-chlorothis compound-4-one, resulting in new derivatives with antifungal properties against the phytopathogen Botrytis cinerea. acs.org The same study also investigated how B. cinerea itself detoxifies these thiochromanone compounds. acs.org These studies highlight the potential of microbial biotransformation as a green chemistry tool to expand the chemical diversity and biological activity of this compound-based molecules. mdpi.comfrontiersin.org
Future Research Directions and Emerging Trends for Thiochroman
Optimization and Green Chemistry Approaches in Thiochroman Synthesis
The synthesis of this compound and its derivatives is evolving, with a significant shift towards more sustainable and efficient "green" methodologies that minimize waste and avoid harsh conditions.
One promising green approach is biocatalysis , which utilizes biological systems for chemical reactions. The biotransformation of this compound derivatives using marine-derived fungi like Emericellopsis maritima and Purpureocillium lilacinum has been explored. eurekaselect.combvsalud.org These fungi can perform regio- and stereoselective oxidations on the this compound scaffold to produce derivatives like this compound-4-ols and sulfoxides under mild, aqueous conditions. eurekaselect.combvsalud.org This method offers an alternative to traditional chemical synthesis for producing specific thiochromanoid derivatives. eurekaselect.com For instance, the biotransformation of (±)-thiochroman-4-ol with E. maritima BC17 yields products such as syn-(±)-thiochroman-4-ol 1-oxide and This compound-4-one (B147511). eurekaselect.com
Another major trend is the use of visible-light-mediated synthesis . Researchers have developed efficient, photocatalyst-free C-S cross-coupling reactions to construct thiochromane derivatives. wjpsonline.commdpi.comnih.gov These reactions can proceed through a photoinduced electron transfer (PET) mechanism, often utilizing an electron donor-acceptor (EDA) complex formed between the reactants. wjpsonline.commdpi.comnih.gov This approach avoids expensive and toxic transition metal catalysts and operates under mild conditions, making it a cost-effective and eco-friendly route to this compound-4-one and This compound-4-ol (B1596091) derivatives. wjpsonline.com
Furthermore, novel protocols are being developed to enhance reaction efficiency. This includes the use of high-pressure reactors (Q-tubes) for ammonium (B1175870) acetate-mediated cyclocondensation reactions to create complex thiochromeno[4,3-b]pyridine systems from this compound-4-one. rsc.orgnih.gov Base-catalyzed domino reactions, involving a Michael addition followed by an intramolecular aldol (B89426) reaction, also provide an efficient pathway to this compound synthesis. researchgate.net These methods stand in contrast to older synthetic routes that often required toxic reagents like selenium oxides or produced significant byproducts. nih.gov
Development of Advanced Delivery Systems for this compound-based Molecules
While many this compound derivatives exhibit potent biological activity, their therapeutic application can be limited by challenges such as poor water solubility and low bioavailability. researchgate.netcas.orgamericanpharmaceuticalreview.com Consequently, a significant emerging trend is the development of advanced drug delivery systems to overcome these hurdles. eurekaselect.comcas.org
Nanoformulations are at the forefront of this research. For example, promising antileishmanial this compound-4-one derivatives have been incorporated into topical nanoemulsions . wjpsonline.comnih.gov Researchers developed these nanoemulsions to enhance the stability and bioavailability of the active compounds for treating cutaneous leishmaniasis. wjpsonline.comnih.gov The nanoemulsions, prepared by ultrasonication with oleic acid, were designed to increase the transdermal penetration of the this compound derivatives. wjpsonline.comnih.gov
This work is part of a broader trend in pharmaceutical sciences to use lipid-based drug delivery systems (LBDDS), such as emulsions, microemulsions, and solid lipid nanoparticles, to improve the oral and topical delivery of hydrophobic drugs. nih.govmedsci.orgacs.org These systems can enhance drug solubility, protect the compound from degradation, and facilitate absorption. nih.govmedsci.org Self-emulsifying drug delivery systems (SEDDS) are another promising strategy, which form fine emulsions or microemulsions upon gentle agitation in the gastrointestinal tract, thereby improving the dissolution and absorption of poorly soluble compounds. acs.org The application of such nanoparticle-based systems is seen as a crucial step to translate the potent in vitro activity of many this compound compounds into effective clinical therapies. cas.org
Collaborative Research Initiatives in this compound Chemistry and Biology
The advancement of this compound research is increasingly dependent on interdisciplinary collaboration. The journey of a this compound-based compound from a laboratory synthesis to a potential therapeutic agent requires a convergence of expertise from synthetic chemistry, biology, pharmacology, and materials science. cas.org
The need for specialists with training in multiple sciences has led to the creation of academic programs that combine chemistry and biology to prepare researchers for these interdisciplinary challenges. Research in heterocyclic chemistry, including that of this compound, inherently involves bioorganic and medicinal chemistry, structural sciences, and environmental chemistry. acs.org Highly collaborative research environments that integrate organic synthesis, structural biology, biophysical chemistry, and drug discovery are essential for exploring complex biological problems.
To foster this cooperation, international networks and conferences have been established. For example, the Transmediterranean Colloquium on Heterocyclic Chemistry (TRAMECH) and Gordon Research Conferences (GRC) on Heterocyclic Compounds provide platforms for researchers, students, and industry leaders from diverse backgrounds to exchange knowledge, present new findings, and build partnerships. acs.org These initiatives aim to create world-class research hubs and train the next generation of scientists. acs.org Such partnerships between academia, industry, and regulatory bodies are considered vital for overcoming the challenges of translating basic research on compounds like this compound into clinical applications. cas.org
Exploration of Novel Catalytic Transformations
The development of novel catalytic methods for synthesizing and functionalizing the this compound ring is a vibrant area of research, leading to greater efficiency, atom economy, and stereoselectivity.
A prominent strategy involves N-Heterocyclic Carbene (NHC) catalysis . NHCs have been used to catalyze the cleavage and recombination of C-S bonds in atom-economical cascade reactions. This method allows for the asymmetric synthesis of highly functionalized this compound derivatives with multiple stereogenic centers in high yields and with excellent control over the 3D arrangement of atoms (diastereo- and enantioselectivity). NHC catalysis represents a powerful tool for building molecular complexity from relatively simple starting materials under mild, metal-free conditions.
Visible-light-mediated reactions that are photocatalyst-free are another major innovation. nih.govnih.gov These methods enable the C-S cross-coupling needed to form the this compound ring through a domino reaction sequence involving a photoinduced electron transfer. wjpsonline.commdpi.com This approach is lauded for its environmental benefits, as it avoids toxic metal catalysts and uses light as a renewable energy source. wjpsonline.com
Other novel catalytic systems are also emerging. Amidine-based catalysts have been successfully used for the reagent-free, highly enantioselective transformation of α,β-unsaturated thioesters into 2-substituted thiochromenes, with carbon dioxide as the only byproduct. Additionally, chiral phosphoric acids have been employed as organocatalysts in the synthesis of thiochromenes through a tandem Michael addition-aldol condensation sequence. medsci.org These advanced catalytic transformations are expanding the toolbox available to chemists, enabling the construction of diverse and complex this compound libraries for biological screening.
Refinement of Structure-Activity Relationships for Enhanced Efficacy and Specificity
A central goal in this compound research is to understand precisely how the molecule's structure relates to its biological function, known as the structure-activity relationship (SAR). By making systematic modifications to the this compound scaffold and observing the effects on activity, researchers can design more potent and selective compounds.
Numerous studies have generated detailed SAR data for this compound derivatives against a range of biological targets. For instance, in the development of antileishmanial agents , it was found that this compound-4-one derivatives bearing a vinyl sulfone moiety showed the highest activity against Leishmania panamensis. nih.gov Specifically, a fluorine substitution at the C-6 position increased leishmanicidal activity, with one compound (4j) proving more selective than the reference drug amphotericin B. nih.gov Conversely, removing the double bond or the sulfone group led to a decrease in activity. nih.gov The incorporation of hydrazone moieties has also been shown to enhance the antileishmanial activity of this compound-4-ones. cas.org
In the context of antifungal and antibacterial agents , SAR studies have revealed key structural requirements. For antifungal activity against Candida albicans, electron-withdrawing groups at the 6th position of the this compound-4-one ring enhance efficacy. cas.org For antibacterial activity, the presence of a chlorine group at the 6th position and a methylthio group on a linked heterocyclic ring generally improves potency. cas.org Further studies on this compound-oxime derivatives showed that introducing hydroxyl or oxime groups to the thiopyran ring was significantly beneficial for antifungal activity.
These detailed investigations allow for the rational design of next-generation this compound-based molecules with optimized properties for specific therapeutic applications.
Research Findings on this compound Derivatives
| Compound Class | Structural Modification | Biological Target | Key Finding | Citation |
| This compound-4-one | Vinyl sulfone moiety at C-2/C-3 | Leishmania panamensis | High antileishmanial activity and low cytotoxicity. | wjpsonline.comnih.gov |
| This compound-4-one | Fluorine at C-6 and vinyl sulfone | Leishmania panamensis | Increased activity and selectivity (EC₅₀ = 3.23 µM). | nih.gov |
| This compound-4-one | Hydrazone moiety | Leishmania species | Enhanced antileishmanial activity. | cas.org |
| This compound-4-one | Electron-withdrawing group at C-6 | Candida albicans | Enhanced antifungal activity (MIC at 4 µg/mL for one derivative). | cas.org |
| This compound-4-one | Chlorine at C-6, 1,3,4-thiadiazole (B1197879) thioether linker | Xanthomonas oryzae (Xoo) | Potent antibacterial activity (EC₅₀ = 24 µg/mL). | cas.org |
| Spiro pyrrolidines | Thiochromanone scaffold | Bacillus subtilis, S. epidermidis, S. aureus | Outperformed standard drug amoxicillin (B794) (MIC = 32 µg/mL). | cas.org |
| This compound-oxime | Hydroxyl or oxime at thiopyran ring | Phytopathogenic fungi | Significantly beneficial to antifungal activity. | |
| Carbohydrate-fused this compound | Oxidation to sulfoxide (B87167) and sulfone | Plasmodium falciparum | Oxidation enhanced molecular diversity for antimalarial screening. | cas.org |
Q & A
Advanced Research Question
- DFT calculations : Model transition states in enantioselective C–S bond formation to rationalize stereochemical outcomes .
- Molecular docking : Predict binding modes of this compound dioxide analogues to AMPA receptors using cocrystal structures (e.g., PDB entries from ).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with anticancer activity in heteroarotinoids .
How can researchers address low yields in desulfurization reactions of this compound precursors?
Advanced Research Question
Desulfurization of hemithioacetals (e.g., conversion to aryl-C-glucosides) often suffers from competing side reactions. Solutions include:
- Oxidative conditions : Use Pummerer rearrangement followed by Zemplén deacetylation to stabilize intermediates .
- Catalyst screening : Test palladium or nickel complexes for selective sulfur removal without ring opening.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of sulfur byproducts .
What in vitro and in vivo assays are most relevant for evaluating this compound-based therapeutics?
Basic Research Question
- In vitro : AMPA receptor modulation (electrophysiology ), HL-60 cell differentiation , and A2780 ovarian cancer cell apoptosis assays .
- In vivo : Pharmacokinetic profiling (oral bioavailability, brain penetration ) and toxicity studies in rodent models.
How can electrochemical methods expand the functionalization of this compound scaffolds?
Advanced Research Question
Electro-cascade reactions enable sulfide-to-sulfoxide transformations and pyrrolidinedione fusion. For example, H₂O₂-AcOH oxidation of thiochromans yields sulfoxides with retained stereochemistry, while electrochemical thiolation/cyclization sequences afford fused heterocycles in >80% yields . Key parameters include electrode material (graphite vs. platinum) and current density.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
